1,1-Diphenylethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

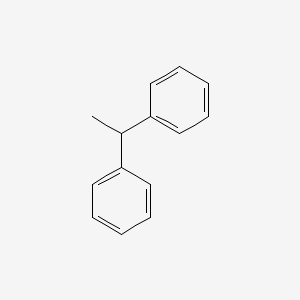

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZXAFXFTLXUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041218 | |

| Record name | 1,1-Diphenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1,1'-ethylidenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

612-00-0, 38888-98-1 | |

| Record name | 1,1-Diphenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038888981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DIPHENYLETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-ethylidenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Diphenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPHENYLETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9813FDC9QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diphenylethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diphenylethane, including its chemical identity, physicochemical properties, synthesis protocols, and applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (1-phenylethyl)benzene[1][2] |

| CAS Number | 612-00-0[1][3] |

| Molecular Formula | C₁₄H₁₄[1] |

| Molecular Weight | 182.26 g/mol [1] |

| Synonyms | 1-phenylethylbenzene, (Phenylethyl)benzene, as-Diphenylethane[1][4] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Physical State | Colorless liquid | [3][4] |

| Odor | Aromatic | [3][4] |

| Melting Point | -17.9 °C | [5] |

| Boiling Point | 272.6 °C | [5] |

| Density | 0.9997 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.560 | [5] |

| Flash Point | 109.6 ± 9.7 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents.[3][4] | |

| Vapor Pressure | 0.01 mmHg | [5] |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the Friedel-Crafts alkylation of benzene (B151609) with styrene (B11656). An alternative, high-yield method is the reaction of benzene with 1,1-dichloroethane (B41102) using an ionic liquid as a catalyst.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol is adapted from the Friedel-Crafts reaction of styrene with benzene.

Materials:

-

Benzene

-

Styrene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of benzene and anhydrous aluminum chloride is prepared.

-

Styrene is added dropwise to the stirred mixture at a controlled temperature to initiate the alkylation reaction.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The reaction is quenched by the slow addition of water, followed by dilute hydrochloric acid.

-

The organic layer is separated, washed with sodium bicarbonate solution and water, and then dried over anhydrous magnesium sulfate.

-

The excess benzene is removed by distillation.

-

The resulting crude this compound is purified by vacuum distillation.

Experimental Protocol: Synthesis using an Ionic Liquid Catalyst

This method offers a more environmentally friendly approach with high yields.[6]

Materials:

-

Benzene

-

1,1-Dichloroethane

-

Ionic Liquid Catalyst (e.g., pyridinium (B92312) halide, imidazolium (B1220033) halide)[6]

-

Reaction vessel with temperature control

Procedure:

-

The ionic liquid catalyst is mixed with benzene in the reaction vessel.[6]

-

1,1-Dichloroethane is added dropwise to the mixture over 2-4 hours at a temperature between 0-80 °C.[6]

-

The reaction is continued for an additional 1-2 hours after the completion of the addition.[6]

-

The reaction mixture is allowed to cool to room temperature, leading to phase separation.[6]

-

The upper organic phase containing the product is separated.[6]

-

The organic phase is washed, neutralized with an alkali solution, and then excess benzene is recovered by distillation.[6]

-

The final product, this compound, is obtained by rectification.[6]

Applications

This compound has applications in various industrial and research fields:

-

Heat Transfer Fluid: Due to its thermal stability, it is used as a heat transfer fluid in closed systems.[7]

-

Functional Fluid: It also serves as a functional fluid in other applications.[7]

-

Dielectric Fluid: Its dielectric properties make it suitable for use in electrical applications.[7]

-

Organic Synthesis: It is utilized as a solvent and a starting material in various organic reactions.[3][4]

-

Reference Standard: In the field of drug development and analytical chemistry, it is used as a reference standard for analytical method development and validation.[8]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the ionic liquid-catalyzed reaction between benzene and 1,1-dichloroethane.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. CAS 612-00-0: this compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. CN105418348A - Preparation method of 1,1-diphenyl ethane - Google Patents [patents.google.com]

- 7. nctius.com [nctius.com]

- 8. This compound - CAS - 612-00-0 | Axios Research [axios-research.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Diphenylethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylethane, a substituted aromatic hydrocarbon, serves as a significant scaffold in organic synthesis and is a subject of interest in medicinal chemistry. Its structural motif, characterized by two phenyl groups attached to the same carbon atom of an ethane (B1197151) backbone, provides a unique steric and electronic environment. This guide offers a comprehensive overview of the physical and chemical properties of this compound, details experimental protocols for their determination, and explores the potential applications of its derivatives in drug development, providing a valuable resource for professionals in the scientific community.

Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for computational modeling. A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄ | [1] |

| Molecular Weight | 182.26 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -17.9 °C to -18 °C | [3][4] |

| Boiling Point | 272.6 °C to 273 °C | [3][5] |

| Density | 0.9997 g/cm³ at 2 °C | [3] |

| Refractive Index | 1.560 - 1.576 | [3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents.[2] | |

| Vapor Pressure | 0.01 mmHg at 25 °C | [5] |

Chemical Properties and Reactivity

This compound is a stable organic compound under normal conditions.[2] Its chemical behavior is largely dictated by the presence of the two phenyl rings and the aliphatic ethane bridge.

Stability: The compound is stable, but can be reactive under certain conditions. It is incompatible with strong oxidizing agents, which may cause it to ignite.[6]

Reactivity: The molecule can undergo reactions typical of aromatic hydrocarbons. The benzylic protons on the ethane bridge can be susceptible to abstraction, leading to the formation of radicals. Dehydrogenation of this compound can yield 1,1-diphenylethylene.[7] Furthermore, the phenyl rings can undergo electrophilic aromatic substitution reactions, although the steric hindrance provided by the gem-diphenyl setup can influence the regioselectivity of such reactions.

Combustion: When heated to decomposition, it can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of chemical compounds. The following section outlines standard experimental protocols that can be applied to this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small liquid sample is the capillary method.

Protocol:

-

Seal one end of a capillary tube using a flame.

-

Place a small amount of this compound into a small test tube or a fusion tube.

-

Invert the sealed capillary tube and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

Heat the assembly slowly and uniformly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a heating block).

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The boiling point is the temperature at which the continuous and rapid stream of bubbles ceases, and the liquid begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Protocol:

-

Accurately weigh a clean and dry pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube through it).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow the excess liquid to exit through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it again.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The volume of the liquid is equal to the calibrated volume of the pycnometer.

-

Calculate the density by dividing the mass of the liquid by its volume.

Synthesis of this compound

A common method for the synthesis of this compound is through the Friedel-Crafts alkylation of benzene (B151609) with styrene (B11656) or a styrene equivalent.

Illustrative Workflow for Synthesis:

Caption: Friedel-Crafts alkylation for this compound synthesis.

Protocol Outline:

-

To a reaction vessel containing benzene (acting as both reactant and solvent), a Lewis acid catalyst such as aluminum chloride or a zeolite is added.[7]

-

Styrene is then added dropwise to the mixture, typically at a controlled temperature to manage the exothermic reaction.

-

The reaction mixture is stirred for a specified period to ensure complete conversion.

-

Upon completion, the reaction is quenched, for instance, by the slow addition of water or a dilute acid.

-

The organic layer is separated, washed, dried, and the solvent is removed.

-

The crude product is then purified, commonly by vacuum distillation, to yield pure this compound.[9]

Applications in Drug Development

While this compound itself is not a known therapeutic agent, its core structure is a valuable pharmacophore. Derivatives of this compound have been investigated for a range of biological activities, highlighting the potential of this scaffold in drug discovery.

Enzyme Inhibition

Derivatives of 1,2-diphenylethane-1,2-dione (benzil), which shares a structural similarity to the this compound core, have been identified as potent and selective inhibitors of mammalian carboxylesterases (CEs).[10][11] These enzymes are involved in the metabolism of numerous xenobiotics and endogenous esters. The ethane-1,2-dione moiety was found to be crucial for the inhibitory activity.[11]

Logical Relationship of Enzyme Inhibition:

Caption: Inhibition of carboxylesterases by benzil (B1666583) analogues.

Potential as a Scaffold for Nuclear Receptor Modulators

The diphenylmethane (B89790) and diphenylethane frameworks are present in various compounds that interact with nuclear receptors. These receptors are a class of ligand-activated transcription factors that regulate crucial physiological processes.[12][13] The structural rigidity and lipophilicity conferred by the this compound scaffold could be advantageous in designing selective nuclear receptor modulators. Further research into functionalized this compound derivatives may reveal novel agonists or antagonists for targets such as estrogen receptors, androgen receptors, or orphan nuclear receptors.

Conclusion

This compound is a well-characterized organic compound with a defined set of physical and chemical properties. The experimental protocols for determining these properties are standard in organic chemistry laboratories. While not directly used as a therapeutic agent, its structural framework holds significant promise as a scaffold for the design and synthesis of novel drug candidates, particularly in the area of enzyme inhibition and nuclear receptor modulation. This guide provides a foundational understanding for researchers and scientists to explore the potential of this compound and its derivatives in the ongoing quest for new and effective therapeutic agents.

References

- 1. This compound | C14H14 | CID 11918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 612-00-0: this compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound [stenutz.eu]

- 5. This compound(612-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. nctius.com [nctius.com]

- 7. 1,1-Diphenylethylene - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. CN105348030A - Preparation method of 1,1-diphenyl ethane - Google Patents [patents.google.com]

- 10. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1-Diphenylethane: Synthesis, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diphenylethane, a substituted aromatic hydrocarbon. While its direct applications in drug development are not extensively documented in current literature, its chemical properties and the synthesis of its derivatives are of interest to the chemical and pharmaceutical sciences. This document details its molecular characteristics, established synthesis protocols, and available toxicological data.

Core Molecular and Physical Properties

This compound, with the CAS number 612-00-0, is an organic compound featuring two phenyl groups attached to the same carbon atom of an ethane (B1197151) backbone. It is a colorless liquid at room temperature and possesses a characteristic aromatic odor. It exhibits low solubility in water but is soluble in various organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄ | [1] |

| Molecular Weight | 182.26 g/mol | [1] |

| CAS Number | 612-00-0 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 272.6 °C at 760 mmHg | PubChem |

| Melting Point | -18 °C | PubChem |

| Density | ~1.0 g/cm³ | PubChem |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. The selection of a particular method may depend on factors such as desired yield, available starting materials, and scalability.

Protocol 1: Friedel-Crafts Alkylation of Benzene (B151609) with Styrene (B11656)

This method involves the acid-catalyzed alkylation of benzene with styrene.

Reaction:

C₆H₅CH=CH₂ + C₆H₆ → (C₆H₅)₂CHCH₃

Experimental Procedure:

-

Catalyst: A zeolite catalyst is typically employed for this conversion.

-

Reaction Conditions: Benzene is reacted with styrene in the presence of the catalyst. The specific temperature and pressure conditions would be optimized based on the chosen catalyst and reactor setup.

-

Work-up and Purification: Following the reaction, the catalyst is filtered off. The excess benzene is removed by distillation. The resulting crude product is then purified by vacuum distillation to yield this compound.

Protocol 2: Ionic Liquid-Catalyzed Reaction of Benzene with 1,1-Dichloroethane

This method utilizes an ionic liquid as a catalyst, offering potential advantages in terms of catalyst recyclability and milder reaction conditions.

Reaction:

2C₆H₆ + Cl₂CHCH₃ → (C₆H₅)₂CHCH₃ + 2HCl

Experimental Procedure:

-

Catalyst: An ionic liquid, with the precursor being a pyridinium (B92312) halide, imidazolium (B1220033) halide, trialkylamine halide, or quaternary ammonium (B1175870) salt, is used.

-

Reaction Setup: The ionic liquid is mixed with benzene in a reaction vessel.

-

Addition of Reactant: 1,1-Dichloroethane is added dropwise to the mixture of ionic liquid and benzene.

-

Reaction Conditions: The reaction is carried out at a temperature ranging from 0 to 80 °C for a duration of 3 to 6 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is allowed to cool to room temperature and the layers are separated. The organic phase is washed to neutrality and excess benzene is recovered via distillation. The crude this compound is then purified by vacuum distillation, collecting the fraction at 126-129 °C/8mmHg.

Applications and Relevance in Research

While direct applications of this compound in drug development are not well-documented, it serves as a valuable intermediate in organic synthesis. Its derivatives, such as benzil (B1666583) (1,2-diphenylethane-1,2-dione) analogues, have been investigated as inhibitors of mammalian carboxylesterases. The this compound scaffold itself has not been identified as a "privileged scaffold" in medicinal chemistry in the same vein as its isomer, 1,2-diphenylethane (B90400) (stilbene).

Its primary industrial applications include its use as a heat transfer fluid and a dielectric fluid in capacitors. In a laboratory setting, it can be used in arylation and benzylation reactions.

Toxicological Data

Understanding the toxicological profile of a compound is crucial for its safe handling and for assessing its potential as a scaffold in drug design.

| Endpoint | Result |

| Acute Oral Toxicity (Rat LD50) | 4518 mg/kg[2] |

| Acute Dermal Toxicity (Rabbit LD50) | > 5000 mg/kg[2] |

| Inhalation Toxicity | Harmful if inhaled[1][2] |

| Skin Corrosion/Irritation | Causes skin irritation[1][2] |

| Eye Damage/Irritation | Causes serious eye irritation[2] |

| Skin Sensitization | May cause an allergic skin reaction[2] |

| Aspiration Hazard | May be fatal if swallowed and enters airways[1][2] |

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects[1][2] |

Visualizing Synthesis and Structure

Synthesis Workflow of this compound

Caption: Alternative synthetic routes to this compound.

Logical Relationship of Diphenylethane Isomers in Medicinal Chemistry

Caption: Isomeric comparison in the context of drug discovery.

References

Solubility Profile of 1,1-Diphenylethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 1,1-Diphenylethane in various solvents. Due to the limited availability of direct quantitative data for this compound, this guide incorporates qualitative information and quantitative data for structurally similar compounds, namely diphenylmethane (B89790) and 1,2-diphenylethane (B90400), to provide a comprehensive understanding of its solubility characteristics. Furthermore, detailed experimental protocols for determining the solubility of non-polar compounds like this compound are provided, along with a visual representation of the experimental workflow.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is scarce in publicly available literature, the following tables summarize the available qualitative and quantitative information, including data for its structural isomers, to offer a comparative perspective.

Table 1: Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility |

| Aqueous | Water | 25 | 5 ppm[1] |

| Halogenated | Chloroform | Not Specified | Slightly Soluble[2][3][4] |

| Esters | Ethyl Acetate | Not Specified | Slightly Soluble[2][3][4] |

Table 2: Solubility of Diphenylmethane (Structural Analogue)

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Soluble (>10%)[5] |

| Ethers | Diethyl Ether | Soluble (>10%)[5] |

| Aromatic | Benzene | Soluble[6] |

| Halogenated | Chloroform | Soluble (>10%)[5] |

Table 3: Mole Fraction Solubility of 1,2-Diphenylethane (Structural Analogue)

| Solvent | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Acetone | 0.0435 | 0.0516 | 0.0611 | 0.0721 | 0.0848 | 0.0995 |

| Chloroform | 0.1281 | 0.1479 | 0.1702 | 0.1954 | 0.2238 | 0.2559 |

| Dichloromethane | 0.1215 | 0.1403 | 0.1614 | 0.1851 | 0.2118 | 0.2418 |

| Ethanol | 0.0013 | 0.0016 | 0.0020 | 0.0025 | 0.0031 | 0.0038 |

Data for 1,2-Diphenylethane was extracted from a study by Qi, Yabing, which investigated its solubility and solution thermodynamics in various pure solvents. The study indicated that the dissolving process of 1,2-diphenylethane is endothermic and entropy-driving.[7]

Based on the data from its structural analogues, it can be inferred that this compound is likely to exhibit good solubility in non-polar and moderately polar organic solvents such as aromatic hydrocarbons, halogenated hydrocarbons, and ethers. Its solubility is expected to be lower in polar protic solvents like ethanol.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of a non-polar compound like this compound in various solvents.

Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound.[2][8][9][10][11]

Principle: An excess amount of the solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, Gas Chromatograph)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. An excess is ensured by the visible presence of undissolved solute.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). The equilibration time should be determined experimentally.

-

-

Sample Preparation:

-

After equilibration, allow the solution to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, either centrifuge the aliquot at a high speed or filter it through a syringe filter (e.g., 0.22 µm PTFE membrane). It is crucial that this step is performed at the same temperature as the equilibration to avoid any change in solubility.

-

-

Concentration Analysis:

-

Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or Gas Chromatography).

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Analytical Methods for Concentration Determination

2.2.1. UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis region. Aromatic compounds like this compound are good candidates for this technique.[12][13][14][15]

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to identify the wavelength at which the maximum absorbance occurs.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Measure the Sample:

-

Measure the absorbance of the appropriately diluted saturated solution at λmax.

-

Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

2.2.2. Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is particularly useful for analyzing the concentration of solutes in various solvents.[7][16][17][18][19]

Procedure:

-

Instrument Setup:

-

Equip a gas chromatograph with a suitable column (e.g., a non-polar capillary column) and a detector (e.g., Flame Ionization Detector - FID).

-

Optimize the GC parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the solubility experiment.

-

Inject a fixed volume of each standard solution into the GC and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analyze the Sample:

-

Inject the same fixed volume of the appropriately diluted saturated solution into the GC.

-

Identify the peak corresponding to this compound based on its retention time.

-

Use the peak area and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method coupled with UV-Vis spectrophotometric analysis.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | CAS#:612-00-0 | Chemsrc [chemsrc.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. This compound CAS#: 612-00-0 [m.chemicalbook.com]

- 4. This compound | 612-00-0 [amp.chemicalbook.com]

- 5. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 612-00-0: this compound | CymitQuimica [cymitquimica.com]

- 7. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. scielo.br [scielo.br]

- 12. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Determination of the solubility of low volatility liquid organic compounds in water using volatile-tracer assisted headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 29.4 Chromatography Technology – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Stability and Reactivity of 1,1-Diphenylethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1,1-diphenylethane (CAS 612-00-0). The document details its physicochemical properties, thermal stability, and key reactions, with a focus on oxidation pathways. Detailed experimental protocols for significant transformations are provided, alongside graphical representations of reaction workflows and mechanisms to facilitate understanding.

Physicochemical and Safety Data

This compound is a colorless, aromatic hydrocarbon liquid at room temperature.[1] It is characterized by a high boiling point and low water solubility.[1] The following table summarizes its key physical, chemical, and safety properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄ | [1] |

| Molecular Weight | 182.26 g/mol | [2][3] |

| Boiling Point | 257 - 267 °C | [4] |

| Flash Point | 130 °C (Pensky-Martens Closed Cup) | [4] |

| Auto-ignition Temperature | 443 °C | [4] |

| Density | 1.004 g/cm³ (at 60 °C) | [4] |

| Vapor Pressure | 0.002 mm Hg (at 25 °C) | [4] |

| Refractive Index | 1.5702 | [5] |

| Solubility | Insoluble in water; soluble in organic solvents.[1] | [1] |

| GHS Hazard Statements | H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H332 (Harmful if inhaled), H410 (Very toxic to aquatic life with long lasting effects). | [3][4] |

Stability

Under standard laboratory conditions, this compound is a stable compound.[1][4] However, its stability is compromised under specific conditions:

-

Thermal Decomposition : When heated to decomposition, it can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[4][6] The NFPA reactivity rating is 0, indicating it is normally stable, even under fire exposure conditions.[4]

-

Incompatible Materials : this compound is incompatible with strong oxidizing agents.[4][6] Contact with such materials may lead to vigorous reactions and can pose an ignition risk.[4]

-

Hazardous Polymerization : No information is available to suggest that hazardous polymerization occurs.[6]

Reactivity and Key Transformations

The reactivity of this compound is centered on the aliphatic ethylidene bridge connecting the two phenyl groups. The tertiary benzylic proton is the most reactive site, susceptible to abstraction, which initiates reactions like oxidation.

Oxidation to Benzophenone (B1666685)

A significant reaction of this compound is its oxidation to benzophenone, a valuable chemical intermediate. This transformation can be achieved through several methods, most notably using nitric acid or catalytic vapor-phase oxidation.

-

Nitric Acid Oxidation : The oxidation with nitric acid is highly temperature-dependent. At lower temperatures (<150 °C), nitration of the aromatic rings becomes a significant side reaction.[7] Optimal conditions involve the gradual addition of nitric acid at temperatures between 150-160 °C to favor oxidation over nitration.[7]

-

Catalytic Oxidation : Benzophenone can be produced via vapor-phase catalytic oxidation.[8] This process involves contacting this compound and an oxygen-containing gas with an antimonate (B1203111) catalyst, such as an oxide complex of antimony and uranium or iron, at temperatures ranging from 375 °C to 475 °C.[8]

The following table summarizes the conditions for these key oxidation reactions.

| Reaction | Reagents/Catalyst | Temperature | Pressure | Key Outcome | Source(s) |

| Nitric Acid Oxidation | This compound, Nitric Acid (e.g., 7%) | 150 - 160 °C | 17 - 34 atm | Selective formation of benzophenone over nitration products. | [7] |

| Vapor-Phase Catalytic Oxidation | This compound, Air/Oxygen, Antimonate Catalyst (e.g., Sb-U or Sb-Fe oxide complex) | 375 - 475 °C | 1 atm | Production of benzophenone. | [8] |

Experimental Protocols

Protocol for Nitric Acid Oxidation of this compound to Benzophenone

This protocol is adapted from the procedure described by Onopchenko et al. (1978).[7]

Materials:

-

This compound (practical grade, 85-95%)

-

Nitric Acid (7%)

-

Sodium Hydroxide (B78521) (for washing)

-

Autoclave reactor equipped for controlled liquid addition and pressure monitoring

Procedure:

-

Charge the autoclave with a known quantity of this compound.

-

Seal the reactor and heat to the target temperature of 150 °C.

-

Gradually add 7% nitric acid to the reactor over a period of 2 hours, maintaining the temperature at 150 °C. The pressure will rise to approximately 17 atm.

-

After the addition is complete, continue the reaction for an additional 1 hour at 150 °C.

-

Cool the reactor to room temperature and vent any residual pressure.

-

Collect the organic product. Wash the product with an aqueous sodium hydroxide solution to remove any acidic byproducts, such as arylcarboxylic acids formed from impurities.

-

Analyze the organic product using gas chromatography (GC) to determine the conversion of this compound and the selectivity to benzophenone.

-

Isolate the benzophenone product via distillation.

Protocol for Vapor-Phase Catalytic Oxidation

This protocol is based on the experimental method described in U.S. Patent 4,299,987.[8]

Materials:

-

This compound

-

Benzene (B151609) (or other inert solvent)

-

Antimonate catalyst (e.g., iron antimonate)

-

Air

-

Fixed-bed flow reactor

Procedure:

-

Pack the reactor with the antimonate catalyst.

-

Heat the reactor to the desired reaction temperature (e.g., 375 °C - 475 °C) within a stainless steel block.

-

Prepare a solution of this compound in an inert solvent like benzene (5 to 11 weight %).

-

Introduce the liquid reactant solution into a vaporizer to generate a gaseous feed stream.

-

Feed the gaseous reactant stream along with air into the reactor over the catalyst bed. The total pressure is maintained at one atmosphere.

-

Collect the product stream exiting the reactor by cooling and condensation.

-

Analyze the collected products to determine the yield and selectivity of benzophenone.

Visualized Workflows and Pathways

Synthesis Workflow

The industrial synthesis of this compound often involves a two-step process starting from styrene, which is first converted to an intermediate that subsequently alkylates benzene.

Caption: Two-step synthesis of this compound from styrene.[9]

Oxidation Reaction Pathway

The oxidation of this compound proceeds via the formation of an intermediate, which then yields the final benzophenone product. The reaction must be controlled to minimize side reactions.

References

- 1. CAS 612-00-0: this compound | CymitQuimica [cymitquimica.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | C14H14 | CID 11918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nctius.com [nctius.com]

- 5. This compound CAS#: 612-00-0 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4299987A - Process for producing benzo-phenone from this compound (or 1,1-diphenylethylene) using antimonate catalysts - Google Patents [patents.google.com]

- 9. CN105348030A - Preparation method of 1,1-diphenyl ethane - Google Patents [patents.google.com]

Spectroscopic Profile of 1,1-Diphenylethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1-Diphenylethane, a fundamental building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₄H₁₄ with a molecular weight of 182.26 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound provides characteristic signals for the aromatic, methine, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.15 | m | 10H | Aromatic protons (C₆H₅) |

| 4.15 | q | 1H | Methine proton (-CH) |

| 1.65 | d | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum confirms the presence of the distinct carbon environments within the this compound molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 145.9 | Quaternary aromatic carbons (C) |

| 128.5 | Aromatic methine carbons (-CH) |

| 127.8 | Aromatic methine carbons (-CH) |

| 125.9 | Aromatic methine carbons (-CH) |

| 50.5 | Methine carbon (-CH) |

| 21.8 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2970 - 2850 | Strong | Aliphatic C-H Stretch |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C Bending |

| 760, 700 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 167 | High | [M - CH₃]⁺ |

| 105 | Base Peak | [C₈H₉]⁺ |

| 91 | Moderate | [C₇H⇂]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of 1,1-diphenylethylene (B42955) (a precursor that can be hydrogenated to this compound) is prepared in a suitable deuterated solvent (e.g., C₆D₆) inside a J. Young valve NMR tube within a glovebox to ensure an inert atmosphere.[2] Tetramethylsilane (TMS) is used as an internal standard.[2]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AV400, AV500, or AV600 model.[2]

-

Data Acquisition for ¹H NMR: The spectrometer is set to the appropriate frequency for proton detection. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and relaxation delay.

-

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired FIDs are Fourier transformed to produce the NMR spectra. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the neat liquid is placed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each wavelength.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[1]

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

-

Mass Analysis: The resulting ions (the molecular ion and any fragment ions formed by its decomposition) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Potential Reaction Mechanisms Involving 1,1-Diphenylethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential reaction mechanisms involving 1,1-diphenylethane, a versatile aromatic hydrocarbon. The document explores its reactivity under various conditions, including thermal stress, acidic environments, and in the presence of organometallic catalysts. The core reaction pathways discussed are free-radical reactions, carbocation-mediated reactions, and organometallic catalysis. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering detailed mechanistic insights, experimental protocols, and quantitative data to facilitate further investigation and application of this compound and its derivatives.

Introduction

This compound is a significant organic compound characterized by an ethane (B1197151) backbone substituted with two phenyl groups on the same carbon atom. This structural motif imparts unique reactivity, making it a subject of interest in various chemical transformations. Understanding the potential reaction mechanisms of this compound is crucial for its application as a building block in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. This guide will delve into the three primary categories of reaction mechanisms that this compound is known or predicted to undergo: free-radical pathways, reactions proceeding through carbocation intermediates, and transformations catalyzed by organometallic complexes.

Free-Radical Reactions: Pyrolysis

Under conditions of high thermal stress, this compound is expected to undergo pyrolysis, a process dominated by free-radical chain reactions. While specific studies on the pyrolysis of this compound are limited, the well-documented thermal decomposition of its structural isomer, 1,2-diphenylethane (B90400), provides a robust model for predicting its behavior.[1]

2.1 Proposed Free-Radical Chain Mechanism

The pyrolysis of this compound likely proceeds through the following stages:

-

Initiation: The process begins with the homolytic cleavage of the weakest C-C bond to generate initial radical species. In the case of this compound, the benzylic C-C bond is the most probable site of cleavage due to the resonance stabilization of the resulting diphenylmethyl radical.

(C₆H₅)₂CH-CH₃ → (C₆H₅)₂CH• + •CH₃

-

Propagation: The initial radicals then participate in a series of chain-propagating steps, including hydrogen abstraction and β-scission, to form a variety of products and new radical intermediates. For example, the highly reactive methyl radical can abstract a hydrogen atom from another this compound molecule.

•CH₃ + (C₆H₅)₂CH-CH₃ → CH₄ + (C₆H₅)₂C•-CH₃

The resulting tertiary benzylic radical can then undergo β-scission.

-

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product.

(C₆H₅)₂CH• + •CH₃ → (C₆H₅)₂CH-CH₃ (recombination) 2 (C₆H₅)₂CH• → (C₆H₅)₂CH-CH(C₆H₅)₂

2.2 Expected Products

Based on the proposed mechanism, the pyrolysis of this compound is expected to yield a complex mixture of products, including:

-

Methane

-

Benzene

-

Toluene

-

Styrene

-

Diphenylmethane

-

1,1-Diphenylethylene

-

Higher molecular weight compounds formed from radical recombination.

2.3 Experimental Protocol for Pyrolysis

A general experimental setup for the pyrolysis of liquid hydrocarbons can be adapted for this compound.

-

Apparatus: A flow reactor, typically a quartz or alumina (B75360) tube, is placed inside a tube furnace. A syringe pump is used to introduce the liquid hydrocarbon into a vaporizer. A mass flow controller regulates the flow of an inert carrier gas, such as nitrogen. The products are collected in a series of cold traps.

-

Procedure:

-

The reactor is heated to the desired pyrolysis temperature (typically in the range of 400-800 °C) under a constant flow of nitrogen.

-

This compound is introduced into the vaporizer via the syringe pump at a controlled rate.

-

The vaporized hydrocarbon, mixed with the carrier gas, passes through the heated reactor tube.

-

The product stream exits the reactor and passes through a series of cold traps (e.g., cooled with ice-water and dry ice-acetone) to condense the liquid products.

-

Gaseous products can be collected in a gas bag for analysis.

-

The collected liquid and gaseous products are then analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the components.

-

2.4 Quantitative Data

Table 1: Predicted Product Distribution in the Pyrolysis of this compound (Qualitative)

| Product | Predicted Abundance |

| Methane | Major |

| Benzene | Major |

| Toluene | Significant |

| Styrene | Significant |

| 1,1-Diphenylethylene | Significant |

| Diphenylmethane | Minor |

| Higher MW compounds | Trace |

2.5 Logical Relationship Diagram

References

Health and Safety Information for 1,1-Diphenylethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety information for 1,1-Diphenylethane (CAS No. 612-00-0). The information is compiled from various safety data sheets and toxicological databases to assist researchers, scientists, and drug development professionals in handling this chemical safely.

Chemical and Physical Properties

This compound is a colorless liquid with a distinctive aromatic odor. It is characterized by two phenyl groups attached to a central ethane (B1197151) backbone.[1] It has low solubility in water but is more soluble in organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄ | [2] |

| Molecular Weight | 182.26 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Aromatic | [1] |

| Boiling Point | 272.6 °C | [3] |

| Melting Point | -17.9 °C | [3] |

| Flash Point | 109.6 ± 9.7 °C | [3] |

| Autoignition Temperature | 440 °C | [4] |

| Water Solubility | Insoluble | [4] |

| Vapor Pressure | 0.01 mmHg at 25°C | [3] |

| Density | 0.9997 g/cm³ at 20°C | [3] |

Toxicological Information

The toxicological profile of this compound indicates several potential health hazards. It is harmful if inhaled and may be fatal if swallowed and enters the airways due to aspiration.[2][5] It is also known to cause skin irritation and may cause an allergic skin reaction.[5]

Table 2: Summary of Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 4518 mg/kg | [5] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [5] |

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific studies detailing the precise molecular mechanisms of toxicity and the signaling pathways affected by this compound. However, based on the toxicological profile of structurally similar compounds, some potential mechanisms can be inferred.

A chlorinated derivative of the related compound 1,1-diphenylethylene, p,p'-DDE, has been shown to possess estrogenic activity and can disrupt the balance of estrogen and androgen signaling in hormone-dependent breast cancer cells.[6] This suggests that due to its diphenyl structure, this compound could potentially interact with nuclear hormone receptors, such as the estrogen receptor. Such an interaction could disrupt normal endocrine signaling, leading to adverse health effects. Further research is required to confirm if this compound exhibits similar endocrine-disrupting properties.

The metabolism of this compound is likely to occur in the liver via the cytochrome P450 (CYP) enzyme system, a common pathway for the biotransformation of xenobiotic compounds.[7][8] Phase I metabolism would likely involve oxidation reactions, such as hydroxylation, to increase the polarity of the molecule. This would be followed by Phase II conjugation reactions to facilitate its excretion from the body.[9] The specific CYP isozymes involved in the metabolism of this compound have not been identified.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Aspiration Hazard: Category 1 (May be fatal if swallowed and enters airways)[2]

-

Skin Irritation: Category 2 (Causes skin irritation)[2]

-

Acute Toxicity (Inhalation): Category 4 (Harmful if inhaled)[2]

-

Hazardous to the Aquatic Environment (Acute): Category 1 (Very toxic to aquatic life)[2]

-

Hazardous to the Aquatic Environment (Chronic): Category 1 (Very toxic to aquatic life with long-lasting effects)[2]

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [4] |

| Eye Contact | Flush with running water for at least 20 minutes. Seek medical assistance. | [4] |

| Ingestion | Seek medical assistance. Do NOT induce vomiting. | [4] |

Personal Protective Equipment (PPE)

To minimize exposure and ensure laboratory safety, a comprehensive approach to personal protection is crucial.

Table 4: Recommended Personal Protective Equipment for Handling this compound

| Body Part | Personal Protective Equipment | Rationale | Reference(s) |

| Eyes/Face | Safety glasses with side shields, chemical splash goggles, or a face shield. | Protects against potential splashes and eye irritation. | [5] |

| Skin (Hands) | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact, which may cause irritation. | [5] |

| Skin (Body) | Laboratory coat, chemical-resistant apron, or coveralls. | Provides a barrier against accidental spills and splashes. | [5] |

| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of any potential vapors or aerosols. | [5] |

Experimental Protocols

The following are generalized experimental protocols for key toxicological assessments, based on standard OECD guidelines. Specific parameters for studies on this compound may vary.

Acute Oral Toxicity (LD50) - OECD 423

This method is used to determine the median lethal dose (LD50) of a substance after oral administration.

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle.

-

Procedure: A sequential dosing approach is used, starting with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on a sighting study. Three animals are used in each step. The outcome of each step (survival or death) determines the next dose level.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD50 is estimated based on the mortality data.

Caption: Acute Oral Toxicity (OECD 423) Workflow.

Dermal Irritation - OECD 404

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a small area of shaved skin on the back of the rabbit. The application site is covered with a gauze patch. The exposure duration is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Caption: Dermal Irritation (OECD 404) Experimental Workflow.

Fire and Explosion Hazard

This compound is a combustible liquid and may be ignited by heat, sparks, or flames.[4] Vapors may form explosive mixtures with air.[4]

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Handling and Storage

-

Handling: Handle in a well-ventilated area or in a chemical fume hood.[4] Avoid contact with skin and eyes.[4] Take precautionary measures against static discharge.

-

Storage: Keep in a cool, dry, dark location in a tightly sealed container.[4] Store away from incompatible materials such as strong oxidizing agents.[4]

Ecological Information

This compound is very toxic to aquatic life with long-lasting effects.[5] Care should be taken to prevent its release into the environment.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[5] Do not allow the product to enter drains.

References

- 1. TOXICOGENOMICS in Regulatory Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C14H14 | CID 11918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of the anti-estrogenic activity of hydroxyl substituted diphenylnaphthyl alkene ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound(612-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. nctius.com [nctius.com]

- 6. 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE) disrupts the estrogen-androgen balance regulating the growth of hormone-dependent breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uv.es [uv.es]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

1,1-Diphenylethane: A Toxicological and Environmental Hazard Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diphenylethane (CAS No. 612-00-0), a substituted aromatic hydrocarbon, finds application as a heat transfer fluid and functional fluid. While its industrial uses are established, a thorough understanding of its toxicological and environmental profile is paramount for ensuring safe handling, risk assessment, and environmental stewardship. This technical guide provides a comprehensive overview of the known hazards associated with this compound, including its physicochemical properties, toxicological effects on human health, and its environmental fate and ecotoxicity. The information is presented to support researchers, scientists, and drug development professionals in making informed decisions regarding its use and in developing appropriate safety protocols.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of a substance is critical for predicting its environmental transport, fate, and potential for exposure. Key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄ | [1][2] |

| Molecular Weight | 182.26 g/mol | [1][2] |

| CAS Number | 612-00-0 | [1][2][3] |

| Appearance | Colorless liquid, Oil | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Melting Point | -18 °C | [1][4] |

| Boiling Point | 272.6 ± 0.0 °C at 760 mmHg | [1] |

| Flash Point | 109.6 ± 9.7 °C | [1] |

| Vapor Pressure | 0.0 ± 0.3 mmHg at 25°C | [1] |

| Water Solubility | Low solubility | [3] |

| LogP (Octanol-Water Partition Coefficient) | 4.55 | [1] |

Toxicological Hazards

This compound poses several toxicological risks to human health, primarily through inhalation, skin contact, and ingestion. The available data indicate that it can cause acute toxicity, skin and eye irritation, and may lead to severe complications if aspirated.

Acute Toxicity

Acute toxicity data provide insights into the potential for a substance to cause adverse health effects following a single short-term exposure.

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50: 4518 mg/kg | [5] |

| Dermal | Rabbit | LD50: > 5000 mg/kg | [5] |

| Inhalation (dust/mist) | - | Harmful if inhaled | [2][5] |

Hazard Classification and Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H317: May cause an allergic skin reaction.[5]

-

H410: Very toxic to aquatic life with long lasting effects.[2][5]

The signal word for this compound is "Danger".[2][5]

Health Effects

-

Inhalation: Inhalation of mists or vapors may be harmful, potentially causing dizziness or suffocation.[5][6]

-

Skin Contact: Causes skin irritation and may lead to an allergic skin reaction.[5]

-

Eye Contact: Can cause serious eye irritation.[5]

-

Ingestion: Ingestion poses a significant risk, as the substance may be fatal if it enters the airways (aspiration hazard).[2][5]

Environmental Hazards

This compound is recognized as a significant environmental hazard due to its high toxicity to aquatic organisms and its potential for long-lasting effects in the environment.

Ecotoxicity

Persistence and Degradability

There is limited information available regarding the persistence and degradability of this compound.[5] The high LogP value suggests a potential for bioaccumulation. Further research is needed to fully characterize its environmental fate.

Bioaccumulative Potential

No specific information on the bioaccumulative potential of this compound was found in the provided search results.[5] However, its chemical properties, particularly its high octanol-water partition coefficient (LogP = 4.55), suggest that it has the potential to bioaccumulate in organisms.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies cited are not available in the public domain safety data sheets and summary documents. For researchers requiring this level of detail, it is recommended to consult the primary scientific literature or contact the manufacturers and regulatory agencies that have generated this data.

Signaling Pathways and Mechanisms of Toxicity

The current body of literature accessible through the performed searches does not provide specific information on the signaling pathways or detailed molecular mechanisms of toxicity for this compound. Research in this area is needed to better understand its mode of action and to develop more targeted safety and treatment strategies.

Logical Relationships and Workflows

To illustrate the logical flow of hazard identification and risk assessment for a chemical substance like this compound, the following diagram outlines the key steps.

References

- 1. This compound | CAS#:612-00-0 | Chemsrc [chemsrc.com]

- 2. This compound | C14H14 | CID 11918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 612-00-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [stenutz.eu]

- 5. nctius.com [nctius.com]

- 6. This compound(612-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-Diphenylethane via Friedel-Crafts Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylethane is a significant chemical intermediate in the synthesis of various organic compounds. Its preparation is a classic example of a Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the electrophilic substitution of an aromatic ring with an alkyl group, typically in the presence of a Lewis acid or Brønsted acid catalyst.[1][2] The synthesis of this compound can be achieved through several routes, including the reaction of benzene (B151609) with styrene, 1,1-dichloroethane (B41102), or 1-phenylethanol. The choice of reactants and catalyst significantly influences the reaction's efficiency and yield. These application notes provide detailed protocols and comparative data for the synthesis of this compound, offering researchers a comprehensive guide for its laboratory preparation.

Data Presentation

The following table summarizes quantitative data from various reported methods for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzene | Styrene | Not specified | Not specified | Not specified | 25 | [3] |

| Benzene | 1,1-Dichloroethane | Ionic Liquid (e.g., [NPBr-AlCl₃]) | 60 - 70 | 4 | 62-65 | [4] |

| Benzene | 2-Chloro-2-phenylethane | AlCl₃ | 50 | 4.5 | ~64 | [1] |

| Benzene | 2-Chloro-2-phenylethane | Ionic Liquid (e.g., [NPCl-AlCl₃]) | 80 | 4 | ~63 | [1] |

Experimental Protocols

This section provides a detailed methodology for a high-yield synthesis of this compound using benzene and 1,1-dichloroethane with an ionic liquid catalyst, based on reported procedures.[4]

Materials:

-

Benzene (C₆H₆)

-

1,1-Dichloroethane (C₂H₄Cl₂)

-

Ionic Liquid Catalyst (e.g., 1-butyl-pyridinium aluminum chloride, [NPBr-AlCl₃])

-

Sodium Hydroxide (B78521) (NaOH) solution (for neutralization)

-

Distilled water

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 45g of benzene and 15g of the ionic liquid catalyst ([NPBr-AlCl₃]).

-

Addition of Reactant: Begin stirring the mixture and heat it to 60°C. From the dropping funnel, add 40g of 1,1-dichloroethane dropwise over a period of 2.5 hours, maintaining the reaction temperature at 60°C.

-

Reaction: After the addition is complete, raise the temperature to 70°C and continue stirring for an additional 1.5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. The mixture will separate into two layers.

-

Transfer the reaction mixture to a separatory funnel and separate the upper organic layer.

-

Wash the organic layer sequentially with distilled water and a dilute sodium hydroxide solution until it is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the excess benzene from the filtrate using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at 126-129°C at 8 mmHg.[4]

-

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

Caption: Friedel-Crafts reaction mechanism for this compound synthesis.

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Synthesis of 1,1-Diphenylethane from Styrene and Benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylethane is a significant structural motif found in various organic compounds and is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its preparation is a classic example of a Friedel-Crafts alkylation reaction, a fundamental process in organic chemistry for the formation of carbon-carbon bonds with an aromatic ring. This document provides detailed protocols for the synthesis of this compound from styrene (B11656) and benzene (B151609), utilizing different catalytic systems. The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product.

The primary reaction involves the electrophilic substitution of a proton on the benzene ring with a 1-phenylethyl carbocation generated from styrene in the presence of an acid catalyst.

Overall Reaction:

C₆H₅CH=CH₂ + C₆H₆ → (C₆H₅)₂CHCH₃

Common catalysts for this transformation include Brønsted acids such as sulfuric acid (H₂SO₄) and Lewis acids like aluminum chloride (AlCl₃). Modern approaches also utilize solid acid catalysts like zeolites and ionic liquids to improve efficiency, selectivity, and catalyst recyclability, aligning with the principles of green chemistry.

Data Presentation

The following table summarizes the performance of various catalytic systems in the synthesis of this compound, highlighting the impact of the catalyst and reaction conditions on the product yield and purity.

| Catalyst System | Reactants | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Sulfuric Acid (H₂SO₄) | Styrene, Benzene | Not Specified | Not Specified | 25 | Not Specified | [1] |

| Aluminum Chloride (AlCl₃) | 2-Chloro-2-phenylethane, Benzene | 50 | 4.5 | 64.2 | 99.86 | [2] |

| Ionic Liquid | 2-Chloro-2-phenylethane, Benzene | 50 | 4.5 | 64.9 | 99.85 | [2] |

| Ionic Liquid | 1,1-Dichloroethane (B41102), Benzene | 0 | 6 | 64.2 | 99.9 | [3] |